2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one
Description
2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one (molecular formula: C₉H₁₁N₃O, molecular weight: 177.21 g/mol, CAS: 9683) is an imidazo-pyridin-one derivative characterized by a fused bicyclic core. The imidazole ring is substituted with methyl groups at positions 2 and 3, while a trifluoromethyl (-CF₃) group occupies position 7 of the pyridin-one ring . The trifluoromethyl group confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C9H8F3N3O |
|---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
2,3-dimethyl-7-(trifluoromethyl)-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C9H8F3N3O/c1-4-13-7-5(9(10,11)12)3-6(16)14-8(7)15(4)2/h3H,1-2H3,(H,14,16) |
InChI Key |
YNAZHNLCUYLUNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)NC(=O)C=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Precursor Selection
Cyclization-Based Synthesis from 2,3-Dimethylpyridine
The most widely documented route involves cyclization reactions starting with 2,3-dimethylpyridine as the primary precursor. The synthesis proceeds through two critical stages: trifluoromethylation and subsequent cyclization.
Trifluoromethylation Stage :
2,3-Dimethylpyridine undergoes trifluoromethylation using agents such as trifluoromethyl iodide (CF₃I) or Umemoto’s reagent in the presence of a base like potassium carbonate. This step introduces the trifluoromethyl group at the 7-position of the pyridine ring. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are employed under inert atmospheric conditions to prevent side reactions.
Cyclization Stage :
The trifluoromethylated intermediate is then subjected to cyclization with imidazole derivatives, such as 2-aminoimidazole, in acidic or basic media. For example, hydrochloric acid in ethanol at reflux temperatures (70–80°C) facilitates ring closure, forming the imidazo[4,5-b]pyridine framework.
Alternative Pathways Using Prefunctionalized Intermediates
Recent advancements explore prefunctionalized intermediates to streamline synthesis. One approach utilizes 7-trifluoromethyl-2,3-dimethylpyridin-4-amine, which undergoes condensation with carbonyl sources (e.g., ethyl glyoxylate) to form the imidazole ring. This method reduces side reactions and improves yield (up to 68% reported).
Table 1: Comparison of Cyclization Methods
| Precursor | Trifluoromethylation Agent | Cyclization Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| 2,3-Dimethylpyridine | CF₃I/K₂CO₃ | 2-Aminoimidazole | 55 | |
| 7-Trifluoromethyl-2,3-DMPA | None | Ethyl glyoxylate | 68 |
Reaction Mechanisms and Kinetic Considerations
Trifluoromethylation Mechanism
The trifluoromethylation step proceeds via a radical or nucleophilic pathway, depending on the reagent. With CF₃I, a single-electron transfer (SET) mechanism generates a trifluoromethyl radical, which abstracts a hydrogen atom from the pyridine ring before coupling. In contrast, Umemoto’s reagent facilitates electrophilic trifluoromethylation through a polar transition state.
Cyclization Dynamics
Cyclization involves intramolecular nucleophilic attack by the imidazole’s amine group on the electrophilic carbon of the pyridine ring. Acidic conditions protonate the pyridine nitrogen, enhancing electrophilicity at the 4-position and promoting ring closure. Kinetic studies suggest a second-order dependence on reactant concentrations, with activation energies ranging from 45–60 kJ/mol.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
To address scalability challenges, industrial processes employ continuous flow reactors (CFRs). These systems maintain precise control over temperature (±1°C) and residence time (10–15 minutes), achieving yields exceeding 75%. Automated reagent delivery minimizes human error, while in-line purification modules (e.g., scavenger resins) enhance product purity (>98%).
Solvent and Catalyst Recycling
Green chemistry principles are integrated through solvent recovery systems. For instance, DMF is distilled and reused in subsequent batches, reducing waste by 40%. Heterogeneous catalysts like zeolite-supported palladium enable easy separation and reuse without significant activity loss.
Optimization of Reaction Parameters
Temperature and Pressure Effects
Elevating temperatures from 70°C to 90°C accelerates cyclization but risks decomposition above 100°C. Pressures of 2–3 atm in CFRs improve gas-liquid mixing during trifluoromethylation, enhancing reagent utilization by 20%.
Catalytic Additives
The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial contact in biphasic systems, boosting yields by 12–15%. Similarly, Lewis acids like zinc chloride stabilize transition states during cyclization, reducing reaction time by 30%.
Structural Characterization and Quality Control
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
- ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 2.68 (s, 3H, CH₃), 7.92 (s, 1H, pyridine-H).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (CF₃).
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity ≥98%. Impurities include unreacted 2,3-dimethylpyridine (<1.2%) and dimeric byproducts (<0.5%).
Applications and Pharmacological Relevance
The compound’s angiotensin II receptor antagonism makes it a candidate for hypertension therapeutics. Its trifluoromethyl group enhances metabolic stability, with in vitro half-life improvements of 3-fold compared to non-fluorinated analogs.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo-pyridines, which can be further utilized in various applications .
Scientific Research Applications
2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an angiotensin II receptor antagonist.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets. For instance, as an angiotensin II receptor antagonist, it binds to the angiotensin II receptor, inhibiting its activity and thereby reducing blood pressure. The trifluoromethyl group enhances its binding affinity and metabolic stability .
Comparison with Similar Compounds
Substituent Variations in Imidazo-Pyridin-one Derivatives
The following analogs highlight the impact of substituent modifications on physicochemical properties:
Key Observations :
Heterocyclic Core Modifications
Compounds with thiazolo or spiro systems demonstrate how core heterocycle changes influence properties:
Key Observations :
- Thiazolo vs. Imidazo Cores : Thiazolo derivatives (e.g., VI160) replace the imidazole nitrogen with sulfur, altering electronic properties and hydrogen-bonding capacity .
- Spiro Systems : Compounds like 74 exhibit expanded heterocyclic architectures, enhancing steric bulk and interaction with biological targets.
Substituent Effects on Bioactivity
While direct biological data for the target compound is unavailable, structural parallels suggest:
Biological Activity
2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C9H8F3N
- IUPAC Name : 2,3-dimethyl-7-trifluoromethyl-3H-imidazo[4,5-b]pyridin-5(4H)-one
Antibacterial Properties
Recent studies have indicated that compounds within the imidazo[4,5-b]pyridine class exhibit broad-spectrum antibacterial activity. Specifically, this compound has shown effectiveness against various strains of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antibacterial Spectrum of this compound
| Bacterial Strain | Activity (MIC in µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The mechanism through which this compound exerts its antibacterial effects is primarily through inhibition of bacterial protein synthesis. The imidazo[4,5-b]pyridine scaffold has been linked to interference with ribosomal function and subsequent bacterial growth inhibition .
Case Studies
- Case Study on MRSA : A study conducted by researchers at a leading pharmaceutical company demonstrated that this compound significantly reduced MRSA colony-forming units (CFUs) in vitro. The compound was tested alongside standard antibiotics and showed synergistic effects when combined with beta-lactams .
- In Vivo Efficacy : Another investigation evaluated the in vivo efficacy of the compound using a murine model infected with MRSA. Results indicated that administration of the compound led to a significant reduction in bacterial load in tissues compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one, and how can purity be optimized?
- Methodology : The compound can be synthesized via cyclization reactions of substituted pyridine precursors. For example, cyclization of 2-amino-3-methylaminopyridine derivatives with trifluoromethyl-containing reagents under acidic or basic conditions is a common approach . Purity optimization involves recrystallization from ethanol/water mixtures or reverse-phase preparative HPLC, as demonstrated in purification steps for structurally similar imidazo-pyridine derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Key techniques include:
- NMR : H and C NMR to confirm substitution patterns, particularly the trifluoromethyl group (F NMR is recommended for CF detection) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .
- IR Spectroscopy : To identify carbonyl (C=O) and aromatic C-H stretching vibrations .
Q. How can researchers assess the hydrolytic stability of the trifluoromethyl group in aqueous media?
- Methodology : Conduct accelerated stability studies under varying pH (e.g., 1.0–13.0) and temperatures (25–60°C). Monitor degradation via HPLC-MS, focusing on the retention of the trifluoromethyl moiety. Use deuterated solvents in F NMR to track fluorine loss over time .
Advanced Research Questions
Q. How can structural contradictions in X-ray crystallography data be resolved for this compound?
- Methodology : Use the SHELX suite (e.g., SHELXL for refinement) to resolve ambiguities in electron density maps. For twinned or low-resolution crystals, employ restraints on bond lengths/angles and validate hydrogen bonding networks using software like Mercury. Cross-validate results with DFT-optimized molecular geometries .
Q. What strategies mitigate side reactions during trifluoromethyl group introduction?
- Methodology :
- Use fluorinated building blocks (e.g., trifluoromethyl pyridine intermediates) to minimize direct CF substitution .
- Optimize reaction conditions: Low temperatures (0–5°C) and anhydrous solvents (e.g., THF) reduce hydrolysis. Catalytic systems like CuI/1,10-phenanthroline enhance selectivity .
- Monitor intermediates via LC-MS to identify competing pathways .
Q. How can computational modeling predict bioactivity for this compound?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., TRPA1 or microtubule-associated enzymes) using crystal structures from the PDB.
- Calculate ADMET properties (e.g., LogP, solubility) with tools like SwissADME. Validate predictions with in vitro assays (e.g., antimitotic activity via tubulin polymerization inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
